molecular formula C17H16ClN3 B5437389 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5437389
M. Wt: 297.8 g/mol
InChI Key: LZNXQFLLZWTSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 is a modified version of the natural compound curcumin, which is found in turmeric. J147 has been shown to improve memory and cognitive function in animal models, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that this compound increases the production of proteins involved in energy metabolism and cellular stress response. This compound also activates a cellular pathway called the AMPK pathway, which is involved in regulating energy metabolism and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include:
- Improved memory and cognitive function
- Reduced inflammation
- Decreased accumulation of toxic proteins in the brain
- Increased production of proteins involved in energy metabolism and cellular stress response
- Activation of the AMPK pathway

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is that it has shown promising results in animal models of Alzheimer's and Parkinson's disease. This makes it a promising candidate for further research. However, one limitation is that the synthesis method for this compound is complex and the yield is relatively low. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include:
- Further studies to determine the exact mechanism of action of this compound
- Optimization of the synthesis method to increase the yield of this compound
- Studies to determine the safety and efficacy of this compound in humans
- Development of this compound derivatives with improved properties
- Investigation of the potential use of this compound in other neurodegenerative diseases
Conclusion
This compound is a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in animal models and has a variety of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process involving the modification of curcumin. The synthesis method involves the use of various reagents and solvents, making it a complex process. The yield of this compound is relatively low, which has led to efforts to optimize the synthesis method to increase the yield.

Scientific Research Applications

1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied in animal models of Alzheimer's and Parkinson's disease. In these models, this compound has been shown to improve memory and cognitive function, reduce inflammation, and decrease the accumulation of toxic proteins in the brain. These findings suggest that this compound has potential as a therapeutic agent for these diseases.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-12-16(14-7-3-2-4-8-14)17(19)21(20-12)11-13-6-5-9-15(18)10-13/h2-10H,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNXQFLLZWTSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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